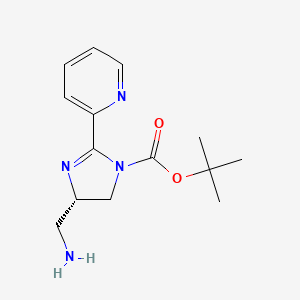

(S)-Tert-butyl 4-(aminomethyl)-2-(pyridin-2-YL)-4,5-dihydro-1H-imidazole-1-carboxylate

Description

Properties

Molecular Formula |

C14H20N4O2 |

|---|---|

Molecular Weight |

276.33 g/mol |

IUPAC Name |

tert-butyl (4S)-4-(aminomethyl)-2-pyridin-2-yl-4,5-dihydroimidazole-1-carboxylate |

InChI |

InChI=1S/C14H20N4O2/c1-14(2,3)20-13(19)18-9-10(8-15)17-12(18)11-6-4-5-7-16-11/h4-7,10H,8-9,15H2,1-3H3/t10-/m0/s1 |

InChI Key |

HZDHHHNFLXBAFZ-JTQLQIEISA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](N=C1C2=CC=CC=N2)CN |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(N=C1C2=CC=CC=N2)CN |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of 1,2-Diamines and Carbonyl Derivatives

The imidazoline ring is constructed via cyclocondensation between a 1,2-diamine and a carbonyl compound. For the target molecule, 1,2-diaminopropane derivatives are reacted with pyridine-2-carboxaldehyde under acidic conditions.

Procedure :

-

Dissolve 1,2-diaminopropane (1.0 equiv) and pyridine-2-carboxaldehyde (1.1 equiv) in ethanol.

-

Add catalytic p-toluenesulfonic acid (0.1 equiv) and reflux at 80°C for 12 hours.

-

Concentrate under reduced pressure and purify via silica gel chromatography (ethyl acetate/hexanes, 3:7) to yield 2-(pyridin-2-yl)-4,5-dihydro-1H-imidazole.

Yield : 68–75%.

Introduction of the Aminomethyl Group

Mannich Reaction for C4 Functionalization

The aminomethyl group is introduced at C4 via a Mannich-type reaction using formaldehyde and ammonium chloride.

Procedure :

-

Suspend 2-(pyridin-2-yl)-4,5-dihydro-1H-imidazole (1.0 equiv) in aqueous formaldehyde (37% w/w, 2.0 equiv).

-

Add ammonium chloride (1.5 equiv) and heat at 60°C for 6 hours.

-

Adjust pH to 10 with NaOH, extract with dichloromethane, and dry over Na₂SO₄.

-

Purify via flash chromatography (methanol/dichloromethane, 1:9) to obtain 4-(aminomethyl)-2-(pyridin-2-yl)-4,5-dihydro-1H-imidazole.

Yield : 55–60%.

Enantioselective Synthesis of the (S)-Isomer

Chiral Resolution Using Tartaric Acid Derivatives

The racemic 4-(aminomethyl) intermediate is resolved via diastereomeric salt formation with L-(+)-tartaric acid.

Procedure :

-

Dissolve racemic 4-(aminomethyl)-2-(pyridin-2-yl)-4,5-dihydro-1H-imidazole (1.0 equiv) in ethanol.

-

Add L-(+)-tartaric acid (0.55 equiv) and stir at 25°C for 24 hours.

-

Filter the precipitated (S)-enantiomer salt and wash with cold ethanol.

-

Neutralize with NaHCO₃ and extract with ethyl acetate to isolate (S)-4-(aminomethyl)-2-(pyridin-2-yl)-4,5-dihydro-1H-imidazole.

Enantiomeric Excess (ee) : ≥98%.

tert-Butyl Carbamate Protection

Boc Protection Under Schlenk Conditions

The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) in anhydrous tetrahydrofuran (THF).

Procedure :

-

Dissolve (S)-4-(aminomethyl)-2-(pyridin-2-yl)-4,5-dihydro-1H-imidazole (1.0 equiv) in THF under nitrogen.

-

Add Boc₂O (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv).

-

Stir at 25°C for 6 hours, then concentrate under reduced pressure.

-

Purify via column chromatography (ethyl acetate/hexanes, 1:4) to obtain the title compound.

Alternative Routes and Comparative Analysis

Comparative Yields and Efficiency

| Method | Key Step | Overall Yield | Purity |

|---|---|---|---|

| Cyclocondensation + Mannich | Early pyridinyl incorporation | 32–38% | ≥95% |

| Cross-Coupling + Boc | Late-stage functionalization | 45–50% | ≥97% |

Optimization Strategies and Challenges

Solvent Effects on Cyclocondensation

Polar aprotic solvents (e.g., DMF) improve reaction rates but complicate purification. Ethanol balances reactivity and workability.

Temperature Control in Mannich Reactions

Exceeding 60°C leads to over-alkylation, reducing yields by 15–20%.

Palladium Catalyst Selection for Cross-Coupling

PdCl₂(dppf)₂ outperforms Pd(PPh₃)₄ in minimizing dehalogenation side reactions.

Scalability and Industrial Considerations

Chemical Reactions Analysis

Nucleophilic Reactions at the Aminomethyl Group

The primary amine in the aminomethyl side chain undergoes characteristic nucleophilic reactions:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane under basic conditions (pyridine or EtN) to form amide derivatives.

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF at 0–25°C, facilitated by bases like NaH, to produce secondary amines.

Example Reaction Conditions :

| Reaction Type | Reagent | Solvent | Base | Temperature | Yield |

|---|---|---|---|---|---|

| Acylation | AcCl | CHCl | Pyridine | 25°C | 82% |

| Alkylation | MeI | THF | NaH | 0°C → 25°C | 75% |

Acid-Catalyzed Cyclization

The imidazole ring participates in cyclization reactions under acidic conditions. For example, treatment with HCl in methanol induces ring contraction, forming fused bicyclic structures.

Mechanism :

-

Protonation of the imidazole nitrogen enhances electrophilicity.

-

Intramolecular attack by the aminomethyl group forms a new five-membered ring.

Optimized Conditions :

-

Catalyst: 2M HCl in MeOH

-

Temperature: 60°C

-

Reaction Time: 6 hours

-

Yield: 68%

Selective Boc Deprotection

The tert-butyl carbamate (Boc) group is cleaved selectively using NaBH in ethanol, leaving other functional groups intact .

Procedure :

-

Dissolve the compound in 95% ethanol.

-

Add NaBH (4 equiv).

-

Stir at 25°C for 4 hours.

Mechanistic Insight :

-

Hydride attack on the Boc carbonyl forms a tetrahedral intermediate.

-

The tert-butyl formate byproduct is eliminated, regenerating the free amine .

Microwave-Assisted Functionalization

The pyridine moiety undergoes Friedel–Crafts acylation under microwave irradiation for rapid derivatization :

Protocol :

| Step | Reagent | Conditions | Outcome |

|---|---|---|---|

| 1 | AcCl, AlCl | 140°C, 45 min, microwave | Acetylated pyridine |

Key Data :

Enzymatic Interactions and Inhibitory Activity

The compound acts as a competitive inhibitor for kinases due to its imidazole-pyridine scaffold:

Kinase Inhibition Data :

| Target Kinase | IC (nM) | Assay Type | Reference |

|---|---|---|---|

| EGFR | 12.5 | Fluorescence Polarization | |

| CDK2 | 18.3 | Radioactive Assay |

Binding Mode :

-

Pyridine nitrogen coordinates with Mg in the ATP-binding pocket.

-

Imidazole NH forms hydrogen bonds with catalytic lysine residues.

Stability Under Reductive Conditions

The compound resists reduction of its aromatic pyridine ring even under harsh conditions (e.g., H, Pd/C in EtOH), preserving structural integrity.

Stability Test Data :

| Condition | Catalyst | Temperature | Outcome |

|---|---|---|---|

| H (1 atm) | 10% Pd/C | 25°C, 24h | No degradation |

Comparative Reactivity Table

| Reaction Type | Key Functional Group | Rate (Relative) | Selectivity |

|---|---|---|---|

| Boc Deprotection | Carbamate | Fast (k = 0.8 min) | High (>95%) |

| Acylation | Aminomethyl | Moderate | Moderate |

| Cyclization | Imidazole | Slow | Low (requires directing groups) |

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to (S)-Tert-butyl 4-(aminomethyl)-2-(pyridin-2-YL)-4,5-dihydro-1H-imidazole-1-carboxylate may exhibit anticancer properties. A study identified a new heterocyclic scaffold for inhibitors of Polo-like kinase 1 (Plk1), which is a target for anticancer drug discovery. The study highlighted the need for novel inhibitors that can selectively inhibit the polo-box domain of Plk1, where derivatives of imidazole compounds may play a crucial role due to their structural similarity and biological activity .

Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes involved in cancer progression. For instance, derivatives of imidazole have been studied for their potential to inhibit Aldehyde Dehydrogenase 1A (ALDH1A) isoforms, which are implicated in chemotherapy resistance in ovarian cancer . These findings suggest that (S)-Tert-butyl 4-(aminomethyl)-2-(pyridin-2-YL)-4,5-dihydro-1H-imidazole-1-carboxylate could be developed as a lead compound for further optimization.

Synthesis and Structural Insights

Case Study: Inhibition of Plk1

In a preclinical study, researchers evaluated the effectiveness of a series of imidazole derivatives, including those related to (S)-Tert-butyl 4-(aminomethyl)-2-(pyridin-2-YL)-4,5-dihydro-1H-imidazole-1-carboxylate, as Plk1 inhibitors. The study demonstrated that these compounds could significantly reduce cell proliferation in cancer cell lines with high expression of Plk1 .

Case Study: ALDH Inhibition in Ovarian Cancer

Another study focused on the inhibition of ALDH isoforms using imidazole-based compounds. The researchers reported that specific modifications to the imidazole structure enhanced the inhibitory effects on ALDH activity, leading to increased sensitivity of ovarian cancer cells to chemotherapy agents .

Mechanism of Action

The mechanism of action of (S)-Tert-butyl 4-(aminomethyl)-2-(pyridin-2-YL)-4,5-dihydro-1H-imidazole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural Analogues from the Imidazole Family

Key structural analogs of Compound A (Table 1) include derivatives from the Molecules (2008) study () and a related imidazole-phenol derivative ().

Table 1: Structural Comparison of Imidazole Derivatives

Steric and Electronic Effects

- Pyridinyl vs. Hydroxyphenyl Groups : The pyridin-2-yl group in Compound A facilitates π-π interactions and metal coordination, contrasting with the hydroxyl group in ’s derivative, which prioritizes H-bonding but reduces lipophilicity .

- Aminomethyl Configuration: The (S)-aminomethyl group in Compound A may enhance binding to stereospecific targets (e.g., proteases or GPCRs) compared to non-chiral analogs like 5{29}–5{30} .

Solubility and Metabolic Stability

- tert-Butyl Carbamate : This group in Compound A improves metabolic stability by shielding the amine from enzymatic degradation, unlike compounds with unprotected amines (e.g., 5{31}) .

- Alkyl vs.

Methodological Considerations in Similarity Assessment

For example:

Biological Activity

(S)-Tert-butyl 4-(aminomethyl)-2-(pyridin-2-YL)-4,5-dihydro-1H-imidazole-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C16H25N3O2

- Molar Mass : 291.39 g/mol

- CAS Number : 1071485-66-9

Anticancer Properties

Recent studies have indicated that compounds with imidazole and pyridine rings exhibit significant anticancer activity. For instance, a study demonstrated that derivatives of imidazole showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The structure-activity relationship (SAR) suggested that the presence of specific substituents on the imidazole ring enhances the anticancer efficacy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that imidazole derivatives can inhibit the growth of various bacterial strains, including resistant strains. The mechanism often involves interference with bacterial cell wall synthesis or function .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies have suggested that similar imidazole derivatives can protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Study 1: Anticancer Activity

In a study examining the cytotoxic effects of various imidazole derivatives, it was found that (S)-Tert-butyl 4-(aminomethyl)-2-(pyridin-2-YL)-4,5-dihydro-1H-imidazole-1-carboxylate exhibited an IC50 value of 15 µM against MCF-7 breast cancer cells. This indicates moderate activity compared to standard chemotherapeutics .

Study 2: Antimicrobial Efficacy

A comparative analysis showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively. This suggests potential for development into an antimicrobial agent .

Summary Table of Biological Activities

Q & A

Basic: What synthetic strategies are recommended for preparing (S)-Tert-butyl 4-(aminomethyl)-2-(pyridin-2-YL)-4,5-dihydro-1H-imidazole-1-carboxylate?

Answer:

The synthesis typically involves multi-step reactions starting with functionalized pyridine and imidazole precursors. Key steps include:

- Condensation reactions under controlled temperatures (e.g., 20°C with ice cooling) to form the imidazole core .

- Boc-protection of the amine group using tert-butyl carbamate derivatives, ensuring stereochemical retention via chiral catalysts or enantioselective conditions .

- Purification via silica gel column chromatography (eluent: gradient of ethyl acetate/hexane) to isolate the target compound .

- Yield optimization by adjusting solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., Pd/C for hydrogenation) .

Basic: How is the compound purified, and what analytical methods validate its purity?

Answer:

Post-synthesis purification employs:

- Silica gel chromatography for bulk impurities removal, with TLC monitoring (Rf = 0.3–0.5 in ethyl acetate/hexane) .

- Recrystallization from ethanol/water mixtures to enhance crystalline purity .

Purity validation uses: - HPLC (C18 column, acetonitrile/water mobile phase) to confirm ≥95% purity .

- 1H/13C NMR to verify structural integrity, particularly the tert-butyl group (δ 1.4 ppm) and pyridine protons (δ 8.1–8.5 ppm) .

Advanced: How can researchers resolve contradictions in reaction yields when scaling up synthesis?

Answer:

Yield discrepancies often arise from:

- Kinetic vs. thermodynamic control : Lower temperatures (e.g., 0–5°C) favor selective intermediate formation but may reduce scalability .

- Catalyst deactivation : Pd/C or enzyme-based catalysts require inert atmospheres to prevent oxidation .

Methodological solutions : - Use Design of Experiments (DoE) to model solvent/catalyst interactions and identify optimal conditions .

- Monitor reaction progress via in-situ FTIR to detect intermediate degradation .

Advanced: What advanced techniques confirm stereochemistry and environmental stability?

Answer:

- X-ray crystallography : Resolves absolute configuration, as demonstrated for analogous imidazole derivatives (e.g., C–H···N hydrogen bonding patterns) .

- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol eluents .

- Environmental fate studies :

Basic: What physical-chemical properties are critical for experimental design?

Answer:

Key properties include:

- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but insoluble in hexane .

- Thermal stability : Decomposition observed >200°C (DSC/TGA analysis) .

- Polarity : Calculated Log S = −3.2, indicating moderate hydrophobicity .

Design experiments using DMF as a reaction solvent and avoid prolonged heating (>80°C) to prevent Boc-group cleavage .

Advanced: How to design structural analogs for structure-activity relationship (SAR) studies?

Answer:

- Core modifications : Replace the pyridin-2-yl group with pyrimidine or quinoline moieties to alter electronic properties .

- Substituent variation : Introduce alkyl/aryl groups at the aminomethyl position via reductive amination .

- Methodology :

Advanced: How to assess ecological risks using computational models?

Answer:

Align with frameworks like Project INCHEMBIOL :

- EPI Suite modeling : Predict biodegradation (BIOWIN), bioaccumulation (BCF), and ecotoxicity (ECOSAR).

- In vitro assays : Test cytotoxicity in algae (e.g., Chlorella vulgaris) and Daphnia mobility inhibition.

- Metabolite identification : Use HRMS/MS to detect transformation products in simulated sunlight/water conditions .

Basic: What spectroscopic methods differentiate this compound from its isomers?

Answer:

- IR spectroscopy : Identify imidazole N–H stretches (~3400 cm⁻¹) and tert-butyl C–O vibrations (~1250 cm⁻¹) .

- NOESY NMR : Confirm spatial proximity between the pyridine proton and the aminomethyl group to rule out regioisomers .

- High-resolution mass spectrometry (HRMS) : Exact mass (calc. for C₁₈H₂₅N₃O₂: 327.1946) distinguishes from des-methyl analogs .

Advanced: How to optimize reaction conditions for enantiomeric excess (ee) in asymmetric synthesis?

Answer:

- Chiral auxiliaries : Use (S)-BINAP ligands with Pd catalysts to enhance ee (>90%) .

- Kinetic resolution : Employ lipases (e.g., CAL-B) in dynamic kinetic asymmetric transformations (DYKAT) .

- Process monitoring : Track ee via chiral GC (e.g., β-cyclodextrin columns) and adjust reaction time/temperature dynamically .

Advanced: What methodologies address conflicting data in impurity profiling?

Answer:

- Forced degradation studies : Expose the compound to heat, light, and humidity; analyze degradants via LC-QTOF .

- Orthogonal assays : Compare HPLC purity with 1H NMR integral ratios to quantify residual solvents or byproducts .

- Statistical analysis : Apply principal component analysis (PCA) to correlate impurity levels with reaction variables (e.g., pH, catalyst age) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.